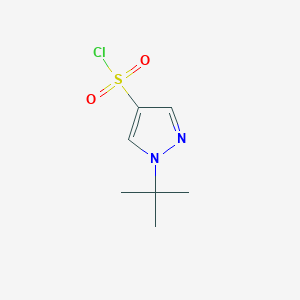![molecular formula C15H14N4O3S B2986716 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone CAS No. 877809-42-2](/img/structure/B2986716.png)
1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone is a complex organic compound characterized by its unique structure, which includes a dihydroxyphenyl group and a triazolopyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the dihydroxyphenyl group. This can be achieved through the reduction of nitro compounds or the hydroxylation of phenyl groups. The triazolopyrimidinyl moiety is often synthesized through cyclization reactions involving hydrazines and β-diketones.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazolopyrimidinyl moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom in the thioether group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions may require nucleophiles such as thiols or amines, and conditions like elevated temperatures or the presence of catalysts.
Major Products Formed:
Oxidation can yield quinones, which are important in dye and pigment synthesis.
Reduction can produce derivatives with altered electronic properties.
Substitution reactions can lead to the formation of thioethers or amines, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone has diverse applications in scientific research:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Its biological activity can be explored for potential therapeutic uses, such as antioxidant properties or enzyme inhibition.
Medicine: The compound may have potential as a drug candidate for treating various diseases, including those related to oxidative stress and inflammation.
Industry: Its unique chemical properties make it suitable for use in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The dihydroxyphenyl group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The triazolopyrimidinyl moiety may interact with enzymes or receptors, modulating biological processes.
Molecular Targets and Pathways:
Antioxidant activity: Scavenging of free radicals and reduction of oxidative stress.
Enzyme inhibition: Potential inhibition of specific enzymes involved in disease pathways.
Receptor binding: Interaction with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dihydroxyphenyl)ethanone: Similar dihydroxyphenyl group but lacks the triazolopyrimidinyl moiety.
2-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thioethanol: Similar triazolopyrimidinyl moiety but different phenyl group.
3,4-Dihydroxyphenylacetic acid: Similar phenyl group but different functional groups.
Uniqueness: The combination of the dihydroxyphenyl group and the triazolopyrimidinyl moiety in this compound provides unique chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-8-5-9(2)19-14(16-8)17-15(18-19)23-7-13(22)10-3-4-11(20)12(21)6-10/h3-6,20-21H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGKHNLYKQLVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)SCC(=O)C3=CC(=C(C=C3)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)
![N-[2-(2-phenylmorpholin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2986640.png)
![N-[(2-chlorophenyl)methyl]-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2986641.png)
![3-Ethyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2986642.png)


![N-[(5-Chlorothiophen-2-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B2986647.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2986649.png)
![N-[2-(2,2-Difluoroethyl)-1,3-dihydroisoindol-5-yl]prop-2-enamide](/img/structure/B2986650.png)


